molecular formula C25H30N4O4S2 B2693343 4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-63-6

4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2693343
CAS No.: 392254-63-6
M. Wt: 514.66
InChI Key: ZZXCJUPLESDITC-UHFFFAOYSA-N
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Description

4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group at position 2 and a dipropylsulfamoyl moiety at position 4 of the benzamide ring. This structure integrates multiple pharmacophoric elements:

  • Dipropylsulfamoyl group: A sulfonamide derivative with lipophilic propyl chains, likely influencing solubility and membrane permeability.
  • 4-Methoxyphenyl substituent: An electron-donating group modulating electronic properties and steric effects.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S2/c1-4-14-28(15-5-2)35(31,32)21-12-6-18(7-13-21)25(30)26-24-22-16-34-17-23(22)27-29(24)19-8-10-20(33-3)11-9-19/h6-13H,4-5,14-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXCJUPLESDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

This compound is synthesized through multi-step reactions involving the formation of a thieno[3,4-c]pyrazole core. The synthetic route typically includes:

  • Formation of Thieno[3,4-c]pyrazole : This involves cyclization reactions with appropriate hydrazides and carboxylic acids.
  • Introduction of Sulfamoyl Group : The N,N-dipropylsulfamoyl moiety is added to enhance solubility and biological activity.

The molecular formula is C22H28N4O5SC_{22}H_{28}N_4O_5S, with a molecular weight of approximately 428.55 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. Studies suggest that it may act as an inhibitor of certain kinases or phosphatases, influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

  • In vitro Studies : The compound exhibited significant growth inhibition in human breast cancer (MCF-7) and leukemia (K562) cell lines. For instance, it showed a GI50 value of 0.19 μM against A549 lung cancer cells, indicating potent anticancer properties .
  • Mechanisms Involved : The compound may induce apoptosis through the activation of caspase pathways and inhibition of tumor growth signaling pathways such as the PTEN/Akt/NF-kB pathway .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest potential anti-inflammatory and antimicrobial properties. The sulfamoyl group may contribute to these activities by modulating immune responses or inhibiting microbial growth.

Study 1: Antitumor Efficacy

In a comparative study involving multiple derivatives of thieno[3,4-c]pyrazole, the compound demonstrated superior efficacy against K562 and A549 cells compared to other derivatives. Notably, it was more effective than ABT-751, a known anticancer agent .

Study 2: Mechanistic Insights

Research indicated that the compound acts as a tubulin polymerization inhibitor with an IC50 value of 7.30 μM, suggesting its potential role in disrupting mitotic processes in cancer cells .

Data Summary Table

PropertyValue
Molecular FormulaC22H28N4O5SC_{22}H_{28}N_4O_5S
Molecular Weight428.55 g/mol
GI50 (A549)0.19 μM
IC50 (Tubulin Inhibition)7.30 μM

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Structure Key Functional Groups Synthesis Method Spectral Data (IR/NMR) Physical Properties
Target Compound Dipropylsulfamoyl, benzamide, thienopyrazol Likely hydrazide cyclization Not reported; analogs suggest C=O (~1660–1680 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹) Not available
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Bromobenzamide, thienopyrazol Unspecified (CAS: 958587-45-6) Not reported Synonyms listed
Example 53 () Pyrazolo[3,4-d]pyrimidin, sulfonamide, fluorophenyl Suzuki coupling (Pd catalyst) Mass: 589.1 (M⁺+1); MP: 175–178°C Brown solid
Compounds [7–9] () Triazole-thione, sulfonyl Reflux of hydrazinecarbothioamides IR: νC=S (1247–1255 cm⁻¹), absence of νC=O (~1663–1682 cm⁻¹) Tautomeric equilibrium

Key Observations

Core Heterocyclic Systems: The target compound’s thieno[3,4-c]pyrazol core (shared with the bromo analog in ) contrasts with the 1,2,4-triazole-thione ( ) and pyrazolo[3,4-d]pyrimidin ( ). Fused systems like thienopyrazol enhance rigidity and may improve binding specificity compared to non-fused heterocycles.

Sulfonamide/Sulfamoyl Modifications: The dipropylsulfamoyl group in the target differs from simple sulfonamides (e.g., Example 53 ).

Substituent Effects :

  • Replacing bromo ( ) with dipropylsulfamoyl in the target compound alters electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and steric bulk, impacting receptor interactions.

Synthesis Complexity :

  • Example 53 employs Suzuki coupling (boronic acid and Pd catalysis) , whereas uses hydrazide cyclization . The target’s synthesis may combine elements of both, depending on precursor availability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Utilize reflux methods with absolute ethanol and catalytic glacial acetic acid (1–2 drops per 0.001 mol substrate) to facilitate condensation reactions, as demonstrated in triazole derivative synthesis . Monitor reaction progress via TLC and purify intermediates via column chromatography using ethyl acetate/hexane gradients. Yield optimization requires temperature control (70–80°C) and extended reflux durations (4–6 hours).

Q. How is structural characterization performed to confirm the compound’s identity?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for the dipropylsulfamoyl group (δ 1.0–1.5 ppm for CH3, δ 3.2–3.5 ppm for N-CH2), thieno-pyrazol moiety (δ 6.8–7.2 ppm aromatic protons), and benzamide carbonyl (δ ~165 ppm in 13C NMR) .
  • ESI-MS : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1150–1350 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Approach :

  • Enzyme Inhibition : Test against bacterial acetyl/propionyl-CoA carboxylase (ACCase) using malonyl-CoA consumption assays, as trifluoromethyl-containing analogs target similar enzymes .
  • Antimicrobial Screening : Use microbroth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thieno-pyrimidine derivative protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across experimental replicates?

  • Experimental Design : Implement randomized block designs with split-split plots to control variables (e.g., compound concentration, bacterial strain variability) . Use ANOVA followed by Tukey’s HSD for post hoc analysis. Replicate assays in triplicate and validate via dose-response curves (IC50/EC50 calculations).

Q. What computational strategies predict target binding affinity and selectivity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ACCase active sites. Prioritize hydrogen bonding with sulfamoyl groups and π-π stacking of the benzamide ring .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., dipropyl chain length) with antibacterial potency .

Q. How to assess environmental persistence and ecotoxicological risks of this compound?

  • Protocol :

  • Degradation Studies : Simulate hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) to measure half-lives .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC50) and algal growth inhibition tests (Chlorella vulgaris), following OECD guidelines .

Data Analysis and Interpretation

Q. How to analyze structure-activity relationships (SAR) when substituent modifications yield conflicting results?

  • Strategy :

  • Fragment-Based Analysis : Compare analogs (e.g., replacing dipropylsulfamoyl with dimethylsulfamoyl) using pairwise t-tests. Highlight metabolic stability trade-offs (e.g., increased lipophilicity vs. CYP450 inhibition) .

Experimental Optimization

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Solutions :

  • Formulation : Use cyclodextrin inclusion complexes or PEG-based nanocarriers.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the benzamide carbonyl to enhance membrane permeability .

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